molecular formula C7H11F2NO B2706233 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one CAS No. 1849289-67-3

1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B2706233
CAS No.: 1849289-67-3
M. Wt: 163.168
InChI Key: PXBGOHIHQLLVPZ-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C7H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one typically involves the reaction of 3,3-difluoropyrrolidine with a suitable propanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic addition to the propanone derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one can be compared with other similar compounds such as:

    1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one: A compound with a similar pyrrolidine ring but with an additional pyrazole group.

    2-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one: A compound with an amino group instead of a propanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c1-2-6(11)10-4-3-7(8,9)5-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBGOHIHQLLVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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